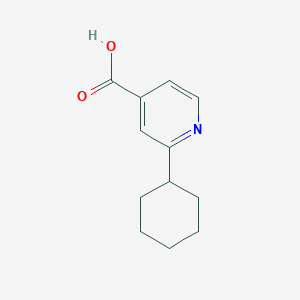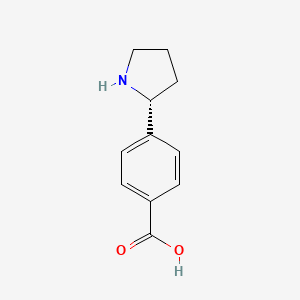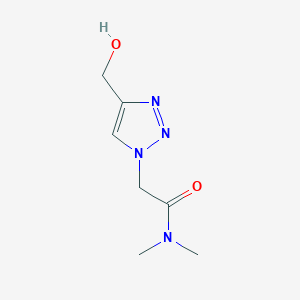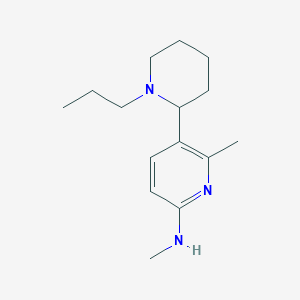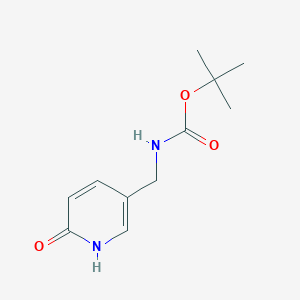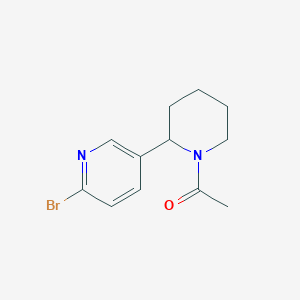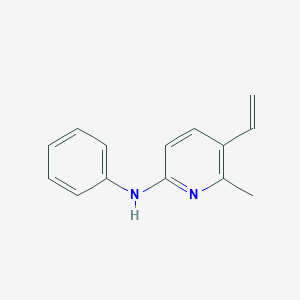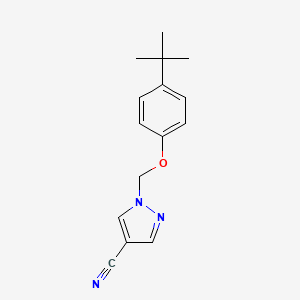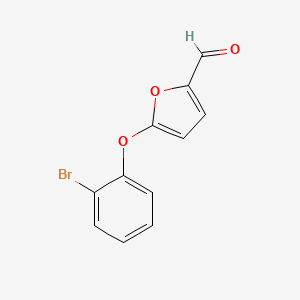
5-(2-Bromophenoxy)furan-2-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-Bromophenoxy)furan-2-carbaldehyde is an organic compound with the molecular formula C12H9BrO3 It is a derivative of furan, a heterocyclic organic compound, and contains a bromophenoxy group attached to the furan ring
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 5-(2-Bromphenoxy)furan-2-carbaldehyd beinhaltet typischerweise die Reaktion von 2-Bromphenol mit Furan-2-carbaldehyd unter bestimmten Bedingungen. Eine gängige Methode ist die Verwendung einer Base wie Kaliumcarbonat in einem Lösungsmittel wie Dimethylformamid (DMF), um die Reaktion zu erleichtern. Die Mischung wird erhitzt, um die Bildung des gewünschten Produkts zu fördern.
Industrielle Produktionsmethoden
Obwohl spezifische industrielle Produktionsmethoden für 5-(2-Bromphenoxy)furan-2-carbaldehyd nicht weit verbreitet sind, würde der allgemeine Ansatz die Hochskalierung der Labor-Synthesemethoden beinhalten. Dies würde die Optimierung der Reaktionsbedingungen, die Verwendung von Reagenzien in Industriequalität und den Einsatz von kontinuierlichen Strömungsreaktoren umfassen, um die Ausbeute und Effizienz zu erhöhen.
Analyse Chemischer Reaktionen
Reaktionstypen
5-(2-Bromphenoxy)furan-2-carbaldehyd kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Aldehydgruppe kann zu einer Carbonsäure oxidiert werden.
Reduktion: Die Aldehydgruppe kann zu einem Alkohol reduziert werden.
Substitution: Das Bromatom kann durch andere funktionelle Gruppen durch nucleophile Substitutionsreaktionen substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).
Reduktion: Reduktionsmittel wie Natriumborhydrid (NaBH4) oder Lithiumaluminiumhydrid (LiAlH4) werden typischerweise verwendet.
Substitution: Nucleophile wie Amine oder Thiole können verwendet werden, um das Bromatom zu ersetzen.
Hauptprodukte, die gebildet werden
Oxidation: 5-(2-Bromphenoxy)furan-2-carbonsäure.
Reduktion: 5-(2-Bromphenoxy)furan-2-methanol.
Substitution: Verschiedene substituierte Derivate abhängig vom verwendeten Nucleophil.
Wissenschaftliche Forschungsanwendungen
5-(2-Bromphenoxy)furan-2-carbaldehyd hat verschiedene Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Wird als Zwischenprodukt bei der Synthese komplexerer organischer Moleküle verwendet.
Medizin: Wird auf seine potenzielle Verwendung in der Arzneimittelentwicklung untersucht, insbesondere bei der Entwicklung von Molekülen mit spezifischen biologischen Aktivitäten.
Industrie: Wird bei der Herstellung von Spezialchemikalien und -materialien eingesetzt.
5. Wirkmechanismus
Der Wirkmechanismus von 5-(2-Bromphenoxy)furan-2-carbaldehyd hängt von seiner spezifischen Anwendung ab. In biologischen Systemen kann es mit Enzymen oder Rezeptoren interagieren, was zur Hemmung oder Aktivierung spezifischer Pfade führt. Die Bromphenoxygruppe kann die Fähigkeit der Verbindung, an Zielmoleküle zu binden, verbessern, während der Furanring an verschiedenen chemischen Wechselwirkungen teilnehmen kann.
Wirkmechanismus
The mechanism of action of 5-(2-Bromophenoxy)furan-2-carbaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The bromophenoxy group can enhance the compound’s ability to bind to target molecules, while the furan ring can participate in various chemical interactions.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
5-(2-Chlorphenoxy)furan-2-carbaldehyd: Ähnliche Struktur, aber mit einem Chloratom anstelle von Brom.
5-(2-Fluorphenoxy)furan-2-carbaldehyd: Enthält ein Fluoratom anstelle von Brom.
5-(2-Iodphenoxy)furan-2-carbaldehyd: Enthält ein Iodatom anstelle von Brom.
Einzigartigkeit
5-(2-Bromphenoxy)furan-2-carbaldehyd ist aufgrund des Vorhandenseins des Bromatoms einzigartig, das seine Reaktivität und Wechselwirkungen mit anderen Molekülen beeinflussen kann. Das Bromatom kann an bestimmten Arten von chemischen Reaktionen teilnehmen, die andere Halogene möglicherweise nicht, was diese Verbindung für bestimmte Anwendungen wertvoll macht.
Eigenschaften
Molekularformel |
C11H7BrO3 |
|---|---|
Molekulargewicht |
267.07 g/mol |
IUPAC-Name |
5-(2-bromophenoxy)furan-2-carbaldehyde |
InChI |
InChI=1S/C11H7BrO3/c12-9-3-1-2-4-10(9)15-11-6-5-8(7-13)14-11/h1-7H |
InChI-Schlüssel |
YEXCABHFLHLUOZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)OC2=CC=C(O2)C=O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(1R,3R,5R)-2-Azabicyclo[3.1.0]hexane-3-carboxamidemethanesulfonate](/img/structure/B11806625.png)
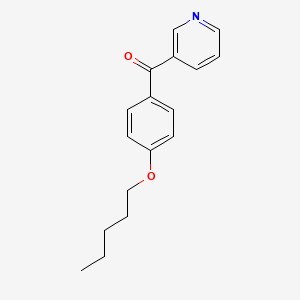
![Methyl 4'-((2-((tert-butoxycarbonyl)amino)ethyl)carbamoyl)-[2,2'-bipyridine]-4-carboxylate](/img/structure/B11806634.png)
![N-Ethyl-4-fluorobenzo[d]isoxazol-3-amine](/img/structure/B11806638.png)
